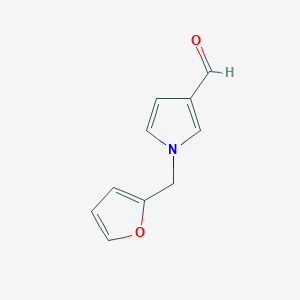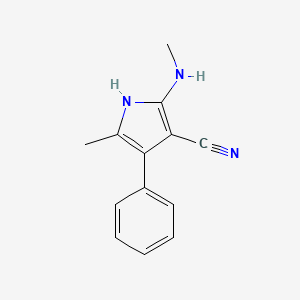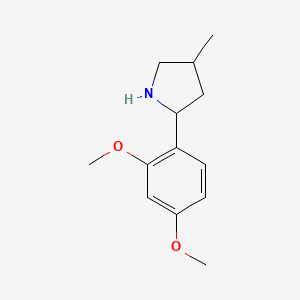![molecular formula C11H19N B12871113 5-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine](/img/structure/B12871113.png)
5-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine is a nitrogen-containing heterocyclic compound It belongs to the class of azepines, which are seven-membered heterocycles containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine typically involves the ring expansion of smaller cyclic compounds. One common method is the cyclization of appropriate precursors under specific conditions. For example, the reaction of a pyrrolo[1,2-a]azepine precursor with methylating agents can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and methylation reactions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated derivatives .
Scientific Research Applications
5-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]azepine: A closely related compound with similar structural features.
Pyrido[1,2-a]azepine: Another seven-membered heterocycle with a nitrogen atom, but with a different arrangement of atoms.
Indolizidine: A bicyclic compound with a nitrogen atom, often found in natural products.
Uniqueness
5-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine is unique due to its specific methylation and the presence of the methano bridge, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H19N |
|---|---|
Molecular Weight |
165.27 g/mol |
IUPAC Name |
1-methyl-2-azatricyclo[6.2.1.02,6]undecane |
InChI |
InChI=1S/C11H19N/c1-11-5-4-9(8-11)7-10-3-2-6-12(10)11/h9-10H,2-8H2,1H3 |
InChI Key |
WUNLJUBDXGCVFW-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(C1)CC3N2CCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Difluoromethyl)benzo[d]oxazole-6-sulfonamide](/img/structure/B12871033.png)
![6-Iodobenzo[d]oxazole-2-carbonitrile](/img/structure/B12871037.png)
![Benzo[d]oxazole-2,7-dicarbonitrile](/img/structure/B12871038.png)

![(S)-2'-(Diphenylphosphino)-4,4',6,6'-tetramethyl-[1,1'-biphenyl]-2-amine](/img/structure/B12871062.png)





![1-[(Z)-1-[(Z)-Hexadec-8-enyl]octadec-9-enyl]-4-methyl-piperazine](/img/structure/B12871097.png)
![Benzo[d]oxazole-2,5-dicarbaldehyde](/img/structure/B12871105.png)
![(1R)-Dicyclohexyl(2'-(naphthalen-1-yloxy)-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12871106.png)
![1-Methyl-5H-pyrrolo[1,2-c]imidazol-7(6H)-one](/img/structure/B12871119.png)
